N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a complex organic compound that incorporates multiple functional groups, making it of significant interest in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a thiophene moiety, and a tosyl group, which contribute to its potential biological activities. The combination of these elements suggests applications in pharmacology, particularly as a lead compound for developing anti-inflammatory or analgesic agents.
This compound falls under the classification of heterocyclic compounds, specifically those containing sulfur and nitrogen atoms. Heterocycles are crucial in medicinal chemistry due to their prevalence in biologically active molecules. The thiazole and thiophene rings are known for their roles in various therapeutic areas, including anti-cancer and anti-inflammatory activities. The tosyl group enhances the compound's reactivity and solubility, making it suitable for further chemical modifications.
The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves several steps:
This multi-step synthetic route allows for precise control over the chemical structure and properties of the final compound, facilitating its evaluation as a potential therapeutic agent .
The molecular structure of N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide can participate in several chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry, enabling the development of various derivatives for biological testing .
The mechanism of action for N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is primarily explored through its interaction with biological targets:
In vitro studies typically assess these interactions through assays measuring enzyme activity or receptor binding affinity .
The physical and chemical properties of N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide include:
These properties are crucial for determining the compound's suitability for biological assays and potential therapeutic applications .
N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide has several promising applications:
The ongoing research into derivatives of this compound may lead to novel treatments for various diseases, highlighting its importance in medicinal chemistry .
The systematic IUPAC name N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide precisely defines its molecular architecture, consisting of three key domains:
The molecular formula is C₁₈H₁₈N₂O₃S₃ with a molecular weight of 406.5 g/mol [2]. The SMILES notation (Cc1ccc(S(=O)(=O)CCCC(=O)Nc2nc(-c3cccs3)cs2)cc1
) and structural diagram below illustrate the connectivity:
Table 1: Structural Components and Properties
Component | Structural Role | Key Features |
---|---|---|
Thiophene-thiazole core | Central pharmacophore | Planar conjugated system enabling π-stacking interactions; Thiazole N participates in hydrogen bonding |
Tosylbutanamide linker | Flexible spacer | Sulfonamide group confers polarity and hydrogen bonding capacity; Butanamide chain provides conformational flexibility |
p-Tolyl group | Hydrophobic domain | Enhances membrane permeability; Contributes to target binding via van der Waals interactions |
Table 2: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₃S₃ |
Molecular Weight | 406.5 g/mol |
Hydrogen Bond Acceptors | 5 (carbonyl O, sulfonyl O₂, thiazole N, thiophene S) |
Hydrogen Bond Donors | 1 (amide NH) |
Calculated logP | ~3.5 (moderate lipophilicity) |
Topological Polar Surface Area | ~100 Ų |
The chlorinated derivative N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide (CAS 941967-24-4, C₁₈H₁₇ClN₂O₃S₃, MW 440.98) demonstrates how strategic halogenation modulates electronic properties and enhances target affinity [4]. X-ray crystallography of analogous compounds confirms the near-orthogonal orientation between the thiophene and thiazole rings, while the tosylbutanamide chain adopts extended conformations favorable for binding in hydrophobic enzyme pockets [5].
The synthetic exploration of thiophene-thiazole hybrids emerged prominently in the 1960s-1970s with investigations into heterocyclic reactivity and ring-forming methodologies. Early research focused on Hantzsch thiazole synthesis adaptations, where α-haloketones reacted with thioamides bearing thiophene substituents. These efforts yielded foundational building blocks like 4-(thiophen-2-yl)thiazol-2-amine (CAS 28989-50-6), first reported in 1971 as a crystalline solid (mp 127-130°C) with unexpected stability [10]. The aminothiazole nitrogen provided a critical handle for further derivatization, enabling N-acylation strategies that would later incorporate the tosylbutanamide moiety.
Parallel developments in sulfonamide medicinal chemistry proved essential for this compound's design. Tolbutamide (1-butyl-3-(p-tolylsulfonyl)urea, DB01124), approved in 1956 as a first-generation sulfonylurea antidiabetic, demonstrated the therapeutic relevance of the p-toluenesulfonyl group in modulating biological targets [3] [8]. Researchers subsequently explored structural hybrids where sulfonamides served as more than mere bioisosteres—acting as conformational directors and solubility modifiers. The strategic incorporation of the tosyl group into the butanamide chain (rather than direct linkage to the heterocycle) represented a significant innovation in the early 2000s, balancing hydrophobicity and hydrogen-bonding capacity [2] [4].
The convergent synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide became feasible through advances in amide coupling methodologies, particularly the use of carbodiimide reagents and catalytic triethylamine. Contemporary routes typically involve:
The thiophene-thiazole core serves as a privileged scaffold in drug discovery due to its balanced physicochemical properties and versatile target engagement capabilities. Electronic modulation through substituents significantly impacts bioactivity:
Table 3: Biological Activities of Thiophene-Thiazole Derivatives
Biological Target | Activity | Structure-Activity Insights | Reference Compound |
---|---|---|---|
Cyclooxygenase-2 (COX-2) | Predicted IC₅₀ 0.48 µM | Chlorination at thiophene 5-position enhances potency (ΔG = -9.2 kcal/mol); π-Sulfur interaction with Tyr355 | Celecoxib (IC₅₀ 0.04 µM) [4] |
5-Lipoxygenase (5-LOX) | Predicted IC₅₀ 1.2 µM | Hydrophobic tosyl domain occupies allosteric pocket; Halogen bonding with Gln192 | Zileuton (IC₅₀ 0.8 µM) [4] |
α-Glucosidase | IC₅₀ 13.2-14.1 µM (analogs) | Planar core mimics carbohydrate transition state; Tosylbutanamide anchors to hydrophobic subsites | Acarbose (IC₅₀ 841 µM) [5] |
β-Glucuronidase | IC₅₀ 0.003-19.9 µM (analogs) | Electron-rich heterocycles stabilize enzyme-carbocation intermediate; Sulfonamide modulates acidity | D-Saccharic acid 1,4-lactone (IC₅₀ 45.75 µM) [5] |
Microbial targets | MIC 8-16 µg/mL | Disruption of penicillin-binding proteins via thiazole-thiophene coordination | Various antibiotics [4] |
The thiophene moiety contributes significantly to membrane penetration (logP enhancement) and engages in hydrophobic pocket binding through S-π interactions. Its electron-rich character facilitates charge-transfer complexes with biological targets, particularly oxidoreductases. Meanwhile, the thiazole ring provides metabolic stability compared to purely phenyl-based analogs and serves as a hydrogen-bond acceptor via its ring nitrogen. The exocyclic amino group in precursors enables diversification through acylations, significantly altering target selectivity profiles [5] [10].
Molecular modeling reveals that N-(4-(thiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide exhibits polypharmacological potential through:
The chlorinated derivative demonstrates enhanced activity across these targets due to improved target residence time and membrane permeability (predicted Caco-2 permeability 12.5 × 10⁻⁶ cm/s). Despite moderate plasma protein binding (~92%), the balanced lipophilicity (logP 3.2–3.8) ensures sufficient free fraction for pharmacological activity [4]. These properties underscore why thiophene-thiazole hybrids continue to serve as versatile platforms for developing multitarget therapeutic agents.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0